Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP

Catalog No.
S1527346
CAS No.
150412-81-0
M.F
C61H64O12
M. Wt
989.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP

CAS Number

150412-81-0

Product Name

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP

IUPAC Name

(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol

Molecular Formula

C61H64O12

Molecular Weight

989.1 g/mol

InChI

InChI=1S/C61H64O12/c1-63-50-32-34-51(35-33-50)70-60-59(69-41-49-30-18-7-19-31-49)57(67-39-47-26-14-5-15-27-47)55(53(72-60)43-65-37-45-22-10-3-11-23-45)73-61-58(68-40-48-28-16-6-17-29-48)56(66-38-46-24-12-4-13-25-46)54(62)52(71-61)42-64-36-44-20-8-2-9-21-44/h2-35,52-62H,36-43H2,1H3/t52-,53-,54+,55-,56+,57+,58-,59-,60-,61+/m1/s1

InChI Key

GEVBSODSBYNKQA-IMBADGMBSA-N

SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9

Studying Carbohydrate-Protein Interactions

This compound serves as a valuable tool for studying interactions between carbohydrates and proteins. Its structure mimics the natural disaccharide lactose, a sugar found in milk, but with the addition of benzyl protecting groups (Bn) on both the galactose and glucose units. These groups prevent unwanted reactions during experiments while still allowing the molecule to bind to proteins that recognize lactose. Researchers can use Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP to:

  • Identify and characterize carbohydrate-binding proteins: By immobilizing the compound on a solid support, researchers can identify proteins that bind to lactose in cell lysates or other complex mixtures .
  • Determine the binding affinity and specificity: By measuring the strength and selectivity of protein binding to the compound, researchers can gain insights into the mechanisms of carbohydrate recognition by proteins .

Drug Discovery and Development

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP can be used in the early stages of drug discovery and development. This is because some diseases involve abnormal carbohydrate-protein interactions, and targeting these interactions with specific drugs can offer therapeutic potential. Researchers can utilize this compound to:

  • Design and screen potential drug candidates: By developing molecules that compete with Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP for binding to the target protein, researchers can identify potential drug candidates that may disrupt the detrimental interaction .
  • Develop assays to assess drug efficacy: The compound can be used in assays to evaluate the effectiveness of potential drugs in inhibiting the unwanted carbohydrate-protein interaction .

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP is a complex carbohydrate compound characterized by its unique structure consisting of a galactose moiety linked to a glucose unit through a beta(1-4) glycosidic bond. The compound has a molecular formula of C61_{61}H64_{64}O12_{12} and a molecular weight of 989.15 g/mol. It is specifically designed for use in proteomics research, where it serves as an important tool for studying carbohydrate-protein interactions and glycosylation processes.

The mechanism of action of Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP depends on the intended use in research. Here are some possibilities:

  • It could be used as a substrate for studying carbohydrate-binding proteins or enzymes that interact with these specific sugar units.
  • The long chain might be useful for investigating the effects of chain length on interactions with biological systems.
  • The beta-MP group, if it introduces a thiol functionality, could be used for attaching the molecule to surfaces or other biomolecules for specific applications.
  • Dust inhalation could cause irritation to the respiratory system.
  • In sensitive individuals, it might trigger allergic reactions.
  • Standard laboratory safety practices should always be followed when handling the compound.

The chemical reactivity of Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP primarily involves glycosidic bond formation and hydrolysis. These reactions can be catalyzed by various enzymes, such as glycosyltransferases and glycosidases, which facilitate the synthesis and breakdown of oligosaccharides. Additionally, the compound may undergo oxidation or reduction reactions under specific conditions, leading to the formation of different derivatives that can be useful in biochemical assays.

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP exhibits significant biological activity, particularly in the context of cell signaling and immune response modulation. Its structure allows it to interact with specific lectins and receptors on cell surfaces, influencing cellular processes such as adhesion, migration, and proliferation. Studies have indicated that compounds with similar structures can play roles in pathogen recognition and immune evasion, making them crucial for understanding host-pathogen interactions.

The synthesis of Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP typically involves chemical glycosylation reactions. Common methods include:

  • Chemical Glycosylation: Utilizing activated sugar donors and acceptors under controlled conditions to form the desired glycosidic linkage.
  • Enzymatic Synthesis: Employing specific glycosyltransferases that catalyze the transfer of sugar moieties from donor substrates to acceptor molecules.
  • Solid-phase Synthesis: A technique that allows for the sequential addition of sugar units on a solid support, facilitating purification and characterization.

These methods enable researchers to produce Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP with high purity and yield.

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP has several applications in scientific research:

  • Proteomics Research: Used as a probe to study glycoproteins and their interactions with carbohydrates.
  • Vaccine Development: Investigated for its potential role in enhancing immune responses through carbohydrate-based vaccines.
  • Diagnostics: Utilized in assays to detect specific pathogens or biomarkers associated with diseases.

Interaction studies involving Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP focus on its binding affinity to various lectins and receptors. These studies often employ techniques such as surface plasmon resonance, isothermal titration calorimetry, and fluorescence spectroscopy to elucidate the nature of these interactions. Understanding these binding dynamics is crucial for exploring its role in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP. Notable examples include:

Compound NameStructure DescriptionUnique Features
GalactoseA simple sugar with a single galactose unitBasic building block for more complex carbohydrates
LactoseComposed of glucose and galactoseCommon disaccharide found in milk
GalactosylceramideA glycolipid containing galactoseImportant in cell membrane structure
OligosaccharidesShort chains of monosaccharidesVarying lengths and compositions influence biological activity

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP is unique due to its specific beta(1-4) linkage and the presence of the 236Bn modification, which enhances its stability and interaction profile compared to simpler sugars or oligosaccharides.

XLogP3

9.2

Wikipedia

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP

Dates

Last modified: 08-15-2023

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